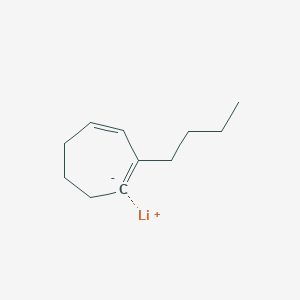

lithium;2-butylcyclohepta-1,3-diene

Descripción

Lithium;2-butylcyclohepta-1,3-diene is an organolithium compound featuring a seven-membered cyclohepta-1,3-diene ring substituted with a butyl group at the 2-position, coordinated to a lithium ion. Organolithium compounds are pivotal in synthetic chemistry due to their high reactivity as strong bases and nucleophiles, enabling carbon-carbon bond formation and polymerization initiators . For instance, 1,4-dilithio-1,3-dienes are synthesized via lithiation of diiodo precursors using tert-butyllithium (t-BuLi) , suggesting a similar route for lithium;2-butylcyclohepta-1,3-diene.

Propiedades

Número CAS |

61604-44-2 |

|---|---|

Fórmula molecular |

C11H17Li |

Peso molecular |

156.2 g/mol |

Nombre IUPAC |

lithium;2-butylcyclohepta-1,3-diene |

InChI |

InChI=1S/C11H17.Li/c1-2-3-8-11-9-6-4-5-7-10-11;/h6,9H,2-5,7-8H2,1H3;/q-1;+1 |

Clave InChI |

ZLPRSZZRCGJBKE-UHFFFAOYSA-N |

SMILES canónico |

[Li+].CCCCC1=[C-]CCCC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-butylcyclohepta-1,3-diene typically involves the reaction of 2-butylcyclohepta-1,3-diene with an organolithium reagent such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of lithium;2-butylcyclohepta-1,3-diene follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

lithium;2-butylcyclohepta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: The lithium ion can be substituted with other metal ions or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted cyclohepta-1,3-dienes.

Aplicaciones Científicas De Investigación

lithium;2-butylcyclohepta-1,3-diene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of lithium;2-butylcyclohepta-1,3-diene involves the interaction of the lithium ion with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the stability of the cyclohepta-1,3-dien-1-ide anion and the ability of the lithium ion to stabilize transition states during reactions.

Comparación Con Compuestos Similares

Key Observations :

- Ring Size Effects : The seven-membered ring in lithium;2-butylcyclohepta-1,3-diene likely reduces ring strain compared to cyclohexa-dienes, enhancing thermal stability. However, steric hindrance from the butyl group may limit accessibility in reactions .

- Electronic Structure: In pyridino-cyclohexa-diene irontricarbonyl complexes, HOMO localization on the metal and diene enables electron donation to the methylpyridine LUMO . For the lithium analog, the HOMO is expected to reside on the electron-rich diene, increasing nucleophilicity at the α-position .

- Natural vs. Synthetic Dienes: Phellandrenes (natural cyclohexa-dienes) exhibit electrophilic reactivity due to π-system conjugation, contrasting with the nucleophilic behavior of organolithium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.